molecular formula C13H20N2O B159764 N,N-dimethyl-4-piperidin-4-yloxyaniline CAS No. 138226-51-4

N,N-dimethyl-4-piperidin-4-yloxyaniline

Cat. No. B159764
CAS RN: 138226-51-4
M. Wt: 220.31 g/mol
InChI Key: FZZYBYHPBHGYIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4-piperidin-4-yloxyaniline, also known as DMPP, is a derivative of the piperidine family of compounds. It is a colorless to pale yellow liquid with a faint odor. It is soluble in water and alcohol, and is used in a variety of laboratory experiments and research applications.

Scientific Research Applications

Synthesis and Spectroscopic Properties

  • Cross-Conjugated ω,ω′-Bis(dimethylamino) Ketones and Dinitriles Containing Piperidine Fragments : A study highlighted the synthesis of keto-cyanines and bis(dimethylamino) dinitriles containing a piperidine ring. These compounds exhibit significant solvatochromism, with their spectroscopic properties highly sensitive to structural modifications. This research could be foundational in developing new materials with tunable optical properties (Krasnaya et al., 2009).

Bioactive Conformation Exploration

  • Bioactive Conformation of N-Substituted Piperidine Derivatives : Explorations into the bioactive conformation of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have led to the synthesis of fused bicyclic derivatives. These derivatives demonstrated significant mu-opioid receptor affinity, contributing to our understanding of molecular interactions with this receptor class and potentially guiding the development of new analgesic drugs (Le Bourdonnec et al., 2006).

Antiproliferative Activity

  • Methyl Substitution on Piperidine Ring for Sigma(1) Receptor Binding : Research on N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl derivatives of various methylpiperidines provided insights into sigma-subtype affinities. Some derivatives showed potent antiproliferative activity in rat C6 glioma cells, indicating potential therapeutic applications in tumor research and therapy (Berardi et al., 2005).

Electrochemical Cyanation for Building Block Diversification

  • Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines : An innovative electrochemical method for the cyanation of secondary piperidines was developed, enabling the synthesis of unnatural amino acids without N-H bond protection. This method broadens the scope of pharmaceutical building block diversification, showcasing the versatility of piperidines in drug development (Lennox et al., 2018).

Antimicrobial and Analgesic Activity

  • Synthesis and Activity of Piperidine-4-carboxylic Acids : Research into -piperidones, serving as precursors for synthetic analgesics, led to the synthesis of novel compounds demonstrating antibacterial and analgesic activity. This study underscores the therapeutic potential of piperidine derivatives in treating infections and pain (Yu et al., 2002).

properties

IUPAC Name

N,N-dimethyl-4-piperidin-4-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-15(2)11-3-5-12(6-4-11)16-13-7-9-14-10-8-13/h3-6,13-14H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZYBYHPBHGYIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)OC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-piperidin-4-yloxyaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.